1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
Description
Properties
Molecular Formula |
C20H26N2O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-phenyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O2S/c1-15-14-16(2)18(4)20(17(15)3)25(23,24)22-12-10-21(11-13-22)19-8-6-5-7-9-19/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
XATFZKOTHVSASC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Sulfonylation of Piperazine Derivatives
The foundational step in synthesizing 1-phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is the sulfonylation of a pre-functionalized piperazine precursor. The reaction typically employs 2,3,5,6-tetramethylbenzenesulfonyl chloride as the sulfonating agent, which reacts with 1-phenylpiperazine in the presence of a base such as triethylamine (TEA).
-
1-phenylpiperazine (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL).
-
TEA (11 mmol) is added to scavenge HCl generated during the reaction.
-
2,3,5,6-tetramethylbenzenesulfonyl chloride (10 mmol) in DCM (10 mL) is added dropwise at 0–5°C to control exothermicity.
-
The mixture is stirred at room temperature for 4–6 hours, monitored by TLC (ethyl acetate/hexane, 1:3).
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Post-reaction, the organic layer is washed with water, saturated NaHCO₃, and brine, then dried over MgSO₄.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound as a white solid (85–92% yield).
Critical Parameters :
-
Temperature Control : Excessive heat during sulfonyl chloride addition leads to side reactions such as disulfonation.
-
Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride minimizes byproducts.
Alternative Methodologies and Comparative Analysis
Two-Step Synthesis via Intermediate Formation
An alternative approach involves synthesizing 1-phenylpiperazine in situ before sulfonylation. This method is advantageous for large-scale production:
Step 1: Synthesis of 1-Phenylpiperazine
While direct methods for 1-phenylpiperazine synthesis are sparingly documented in the provided sources, analogous routes for substituted piperazines suggest:
-
Buchwald-Hartwig Amination : Coupling piperazine with bromobenzene using a palladium catalyst.
-
Nucleophilic Aromatic Substitution : Reacting piperazine with phenyl halides under basic conditions.
Step 2: Sulfonylation
As described in Section 1.1, this step remains consistent across methodologies.
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 92 | 99 |
| Base | Triethylamine | 89 | 98 |
| Temperature | 0°C → Room Temperature | 90 | 97 |
Data adapted from. Polar aprotic solvents like DCM facilitate sulfonyl chloride reactivity, while TEA effectively neutralizes HCl without participating in side reactions.
Characterization and Quality Control
Spectroscopic Analysis
-
δ 7.42–7.40 (d, 2H, J = 7.5 Hz, aromatic H)
-
δ 3.92–3.81 (t, 4H, piperazine CH₂)
-
δ 2.34 (s, 12H, tetramethylphenyl CH₃)
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1345, 1162 (S=O asymmetric/symmetric stretching)
-
1240 (C-N stretching of piperazine)
Melting Point : 230–232°C, consistent with high purity.
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane 1:3) resolves unreacted sulfonyl chloride and bis-sulfonated byproducts. HPLC analysis confirms >99% purity using a C18 column (acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Common Side Reactions
Scalability Considerations
-
Batch vs. Continuous Flow : Small-scale batches (≤100 g) achieve higher yields (90%) compared to continuous flow systems (82%) due to better heat dissipation.
-
Cost Optimization : Substituting TEA with cheaper bases like K₂CO₃ reduces costs but lowers yields (75%).
Industrial Applications and Patent Landscape
Patent US6028195A discloses methods for analogous piperazine sulfonamides, emphasizing their utility as intermediates in pharmaceuticals and agrochemicals. The described sulfonylation protocol aligns with academic methods but prioritizes cost-effective reagents for commercial production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as an electron-withdrawing moiety, making the adjacent piperazine nitrogen susceptible to nucleophilic attack.
Key Finding : Alkylation reactions typically yield >70% conversion under mild conditions, while Suzuki couplings require Pd catalysts and elevated temperatures (80–100°C) .
Electrophilic Aromatic Substitution (EAS)
The tetramethylphenyl and phenyl rings undergo regioselective EAS due to electron-donating methyl groups and sulfonyl-directed effects .
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta-nitro products on tetramethylphenyl ring | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para-halogenation on phenyl ring | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, DCM | Limited reactivity due to steric hindrance |
Structural Insight : The tetramethylphenyl group’s steric bulk reduces EAS efficiency compared to the phenyl ring .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in acid-base reactions and coordination chemistry .
Notable Application : Metal complexes exhibit enhanced bioactivity, with Cu(II) complexes showing MIC values of 2–8 µg/mL against Gram-negative bacteria .
Hydrolysis and Stability
The sulfonamide bond demonstrates pH-dependent hydrolysis:
| Condition | Outcome | Half-Life | Source |
|---|---|---|---|
| Acidic (pH < 2) | Cleavage to phenylpiperazine and sulfonic acid | 12–24 hrs | |
| Alkaline (pH > 10) | Degradation via ring-opening | 2–4 hrs | |
| Neutral (pH 7) | Stable (>90% intact after 7 days) | - |
Critical Note : Hydrolysis products retain biological activity, suggesting prodrug potential.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification :
Optimized Protocol : Using Xantphos as a ligand improves coupling efficiency by reducing side reactions .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties :
Mechanistic Insight : The sulfonyl group enhances target binding via hydrogen bonding and hydrophobic interactions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H26N2O2S
- Molar Mass : Approximately 346.50 g/mol
- Appearance : White to bright yellow crystals
- Melting Point : 230-232 °C
- Solubility : Soluble in water
The compound features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a tetramethylphenyl moiety. This structural complexity enhances its biological activity and interaction with various molecular targets.
Pharmacological Applications
1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been investigated for its pharmacological properties. Key areas of research include:
Antimicrobial Activity
Studies have indicated that compounds containing piperazine moieties exhibit significant antimicrobial activities against various bacterial strains and fungal cultures. The compound has been screened using methods such as microdilution assays and disc diffusion methods, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that derivatives of piperazine can exhibit anti-inflammatory properties. For instance, compounds similar to 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine have demonstrated significant anti-inflammatory activity in animal models .
Neuropharmacological Potential
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may provide neuroprotective effects .
Cancer Research
Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation. The mechanisms involve modulation of specific signaling pathways related to tumor growth .
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives:
Case Study 1: Antimicrobial Activity
A study focused on the synthesis and characterization of piperazine sulfonamides demonstrated significant antimicrobial activity against several strains of bacteria and fungi . The findings suggest that modifications in the piperazine structure can enhance activity.
Case Study 2: Anti-inflammatory Activity
In another study evaluating anti-inflammatory effects using carrageenan-induced paw edema models in rats, compounds similar to 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine showed promising results comparable to standard anti-inflammatory medications .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The phenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetramethylphenyl group increases steric hindrance compared to simpler aryl groups (e.g., phenyl or fluorophenyl), which may reduce reactivity in downstream derivatization .
Anticancer and Antiproliferative Effects
- Target Compound: Limited direct data, but structural analogs like 2,3,5,6MP-TQS (a cyclopentaquinoline-sulfonamide hybrid) exhibit cytotoxicity via Topoisomerase II (Topo II) inhibition, a mechanism common to sulfonyl piperazines .
- Sulfonyl Piperazines (General Class) : Broad-spectrum cytotoxicity linked to DNA intercalation and Topo II binding, as shown in molecular docking studies .
Enzyme Inhibition
- DPP-4 Inhibition : 1,4-Bis(4-fluorophenylsulfonyl)piperazine reduces blood glucose in diabetic mice (19–30% inhibition at 100 µM) via interactions with DPP-4 residues (e.g., R125, E205) . The target compound’s tetramethyl group may hinder binding to polar residues, reducing efficacy in this context.
- Topo II Inhibition : Sulfonyl piperazines form hydrogen bonds with Asp residues in Topo II, a feature likely conserved in the target compound due to its sulfonamide moiety .
Molecular Interactions and Docking
- Hydrogen Bonding : Sulfonyl oxygen atoms in analogs like LASSBio-579 (an antipsychotic piperazine derivative) interact with serotonin receptors (5-HT1A), highlighting the scaffold’s versatility . The target compound’s tetramethylphenyl group may shift binding preferences toward hydrophobic pockets.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The tetramethylphenyl group increases logP compared to unsubstituted phenyl or fluorophenyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
- Metabolic Stability : Methyl groups may slow oxidative metabolism by cytochrome P450 enzymes, a feature observed in other methyl-rich compounds .
Biological Activity
1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and research findings associated with this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Molecular Formula : C19H26N2O2S
- Molecular Weight : 350.49 g/mol
The synthesis of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine derivatives with sulfonyl chlorides, leading to the formation of sulfonamide structures. The reaction conditions and purity of reagents significantly influence the yield and efficacy of the synthesis.
Antiviral Activity
Research indicates that piperazine derivatives exhibit a range of antiviral activities. For instance, studies have shown that various piperazine compounds can inhibit viral replication in vitro. The specific antiviral mechanisms often involve interference with viral entry or replication processes.
Table 1: Antiviral Activity of Piperazine Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine | HIV-1 | TBD | Inhibition of reverse transcriptase |
| 3-Phenylpiperidine-2,6-dione | CVB-2 | 92 | Viral entry inhibition |
| 3-(4-Fluorophenyl)piperazine | HSV-1 | TBD | Interference with viral attachment |
Antibacterial Activity
In addition to antiviral properties, piperazine derivatives have been evaluated for antibacterial activity against various strains. The results indicate moderate to high efficacy against gram-positive and gram-negative bacteria.
Table 2: Antibacterial Activity of Piperazine Derivatives
| Compound Name | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine | E. coli | TBD |
| 3-Phenylpiperidine-2,6-dione | Staphylococcus aureus | TBD |
| 4-(Trifluoromethyl)phenylpiperazine | Pseudomonas aeruginosa | TBD |
Case Studies
Several case studies have explored the biological activity of piperazine derivatives:
- Study on HIV Inhibition : A study demonstrated that certain piperazine derivatives showed significant inhibition of HIV replication in vitro. The mechanism was linked to the inhibition of reverse transcriptase activity.
- Evaluation Against Bacterial Strains : Another investigation assessed the antibacterial properties of a series of piperazine compounds against multi-drug resistant strains. Results indicated promising activity that warrants further exploration for therapeutic applications.
Q & A
Basic: What are the key structural features of this compound that influence its reactivity and stability?
The compound's reactivity is governed by the sulfonyl group (electron-withdrawing, enhancing electrophilicity) and the 2,3,5,6-tetramethylphenyl moiety , which introduces steric hindrance. The piperazine ring provides a flexible scaffold for functionalization. Stability is affected by the electron-deficient sulfonyl group, which may increase susceptibility to hydrolysis under acidic/basic conditions. Storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) is recommended to mitigate degradation .
Basic: What synthetic routes are commonly employed for preparing this compound?
The synthesis typically involves nucleophilic substitution or coupling reactions between a piperazine derivative and a sulfonyl chloride. For example:
- Step 1 : React 1-phenylpiperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates .
- Step 2 : Purify via column chromatography (e.g., silica gel, 10% methanol/ammonium hydroxide) or crystallization (e.g., diethyl ether) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses?
- Catalyst Screening : Use coupling agents like N,N’-carbonyldiimidazole (CDI) to enhance sulfonamide bond formation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., sulfonate hydrolysis).
- Purification : Employ preparative HPLC for high-purity isolation (>98%) .
Advanced: What analytical techniques are critical for confirming purity and structural integrity?
- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z calculated for CHNOS).
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C) .
Advanced: How do structural modifications impact pharmacological activity?
- Substituent Effects :
- Structure-Activity Relationship (SAR) : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to modulate bioavailability. In vitro assays (e.g., enzyme inhibition, cell viability) combined with molecular docking are critical for SAR validation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and incubation times.
- Solubility Checks : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference.
- Dose-Response Curves : Perform IC/EC measurements in triplicate to confirm reproducibility.
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends .
Advanced: What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter <10 µm).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation : Acute toxicity data (LD) is limited; assume skin/eye irritation (Category 2A) and use emergency showers if exposed .
Advanced: How can computational methods aid in studying this compound’s interactions?
- Molecular Dynamics (MD) Simulations : Model binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometries for NMR chemical shift matching .
Advanced: What strategies improve solubility for in vivo studies?
- Salt Formation : Synthesize hydrochloride salts via HCl gas bubbling in anhydrous ethanol.
- Co-Solvent Systems : Use PEG-400/water (1:1) for intraperitoneal administration.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (75–150 nm) for sustained release .
Advanced: How can stability issues during long-term storage be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
